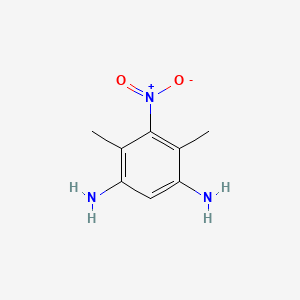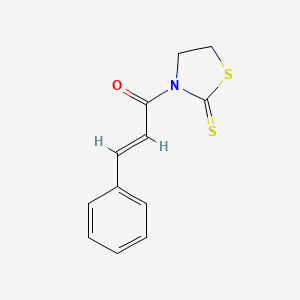
3-Cinnamoylthiazolidine-2-thione
描述
Synthesis Analysis
The synthesis of 3-Cinnamoylthiazolidine-2-thione involves the reaction of cinnamaldehyde (or its derivatives) with thiosemicarbazide. The process typically occurs under mild conditions and yields the desired product. Various synthetic approaches, including multicomponent reactions and green chemistry methods, have been explored to improve yield, purity, and selectivity .
Molecular Structure Analysis
The molecular structure of 3-Cinnamoylthiazolidine-2-thione consists of a thiazolidine ring (containing nitrogen and sulfur atoms) fused with a cinnamoyl group. The cinnamoyl moiety provides aromatic character, while the thiazolidine ring contributes to its pharmacological properties .
Chemical Reactions Analysis
- Thiazolidine Ring Cleavage : Under certain conditions, the C–S bond in the thiazolidine ring can cleave, leading to the formation of other products .
Physical And Chemical Properties Analysis
科学研究应用
Antioxidant Properties
3-Cinnamoylthiazolidine-2-thione demonstrates potent antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it valuable in combating oxidative stress-related diseases. Researchers have explored its potential as a natural antioxidant in food preservation and nutraceutical formulations .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a promising candidate for managing chronic inflammatory conditions such as arthritis, colitis, and dermatitis. Its mechanism involves suppressing NF-κB activation and reducing inflammatory mediator production .
Antimicrobial Activity
3-Cinnamoylthiazolidine-2-thione displays antimicrobial effects against bacteria, fungi, and viruses. Researchers have investigated its role in inhibiting bacterial growth, biofilm formation, and fungal pathogens. Its broad-spectrum activity suggests potential applications in pharmaceuticals, cosmetics, and agriculture .
Anti-Cancer Potential
Studies have explored the compound’s anti-cancer properties, particularly its impact on human prostate cancer cell lines. Although further research is needed, initial findings indicate that 3-Cinnamoylthiazolidine-2-thione may interfere with cancer cell proliferation and survival pathways. Its unique chemical structure makes it an intriguing lead compound for drug development .
Hypoglycemic Effects
The compound has attracted attention for its hypoglycemic activity. It may enhance insulin sensitivity and regulate blood glucose levels. Researchers have investigated its potential as an adjunct therapy for diabetes management. Its mode of action involves interactions with glucose transporters and insulin signaling pathways .
Cardiovascular Protection
Preliminary studies suggest that 3-Cinnamoylthiazolidine-2-thione may have cardio-protective effects. It could reduce oxidative stress, inflammation, and endothelial dysfunction, contributing to overall cardiovascular health. Further research is needed to validate its potential in preventing heart diseases .
作用机制
Target of Action
3-Cinnamoylthiazolidine-2-thione, like other thiazolidine-2-thione derivatives, primarily targets Peroxisome Proliferator-Activated Receptors (PPARs) . These receptors are a group of nuclear receptors, specifically PPARγ (PPAR-gamma, PPARG), which are activated by the compound . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
The compound acts by activating PPARs, thereby increasing transcription of certain genes and decreasing transcription of others . This results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by 3-Cinnamoylthiazolidine-2-thione affects the biochemical pathways related to glucose and lipid metabolism . This includes the regulation of gene expression via PPARγ, which is tissue-specific . Although its role in adipocyte differentiation is well documented, the normal functions of PPARγ remain unclear .
Result of Action
The activation of PPARγ by 3-Cinnamoylthiazolidine-2-thione leads to a decrease in plasma glucose and insulin levels, and an improvement in some of the abnormalities of lipid metabolism . This is associated with an increase in insulin sensitivity in peripheral tissues, with relatively little effect on hepatic glucose output .
Action Environment
The action of 3-Cinnamoylthiazolidine-2-thione, like many other compounds, can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by factors such as temperature, pH, and the presence of other substances. It’s also worth noting that gene expression, which is a key part of the compound’s mechanism of action, is often under the influence of environmental factors in so-called ‘gene–environment interactions’ .
属性
IUPAC Name |
(E)-3-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c14-11(13-8-9-16-12(13)15)7-6-10-4-2-1-3-5-10/h1-7H,8-9H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWILMQOCSTVLI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=S)N1C(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cinnamoylthiazolidine-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



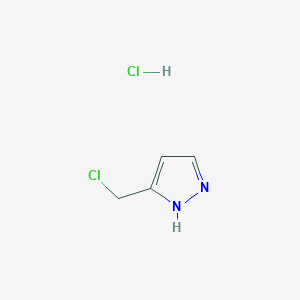

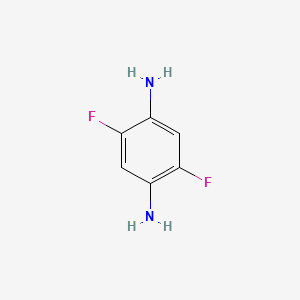
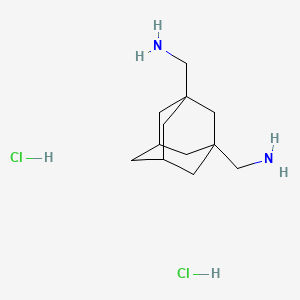
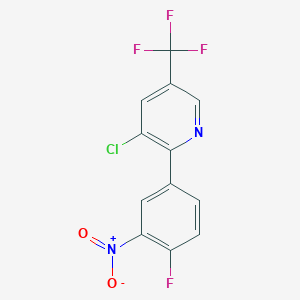
![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)

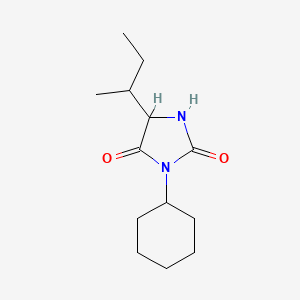
![(2E)-[(E)-(4-methylphenyl)diazenyl][(4-methylphenyl)hydrazono]acetonitrile](/img/structure/B3038031.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
